2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-amino-6-oxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-7-1-3(2-9)4(10)8-5/h1-2H,(H3,6,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHKKABSLSRNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Mediated Cyclization with Aldehyde Precursors
A foundational method involves cyclizing urea derivatives with α,β-unsaturated aldehydes. For example, reacting thiourea with ethyl acrolein acetate under basic conditions (pH 9–10) yields the pyrimidine ring, followed by oxidative cleavage of the vinyl group to introduce the aldehyde functionality. Key steps include:
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Cyclization : Thiourea and ethyl acrolein acetate in ethanol/water (1:1) at 80°C for 6 hours.
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Oxidation : Treating the intermediate with Jones reagent (CrO₃/H₂SO₄) at 0–5°C to convert the vinyl group to a carbonyl.
Yields for this route range from 45% to 60%, with purity >90% after recrystallization from ethanol.
Formylation of 2-Aminopyrimidine Derivatives
Direct formylation of 2-amino-6-hydroxypyrimidine using Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group at position 5. The reaction proceeds via electrophilic aromatic substitution, requiring anhydrous conditions at −10°C to prevent over-oxidation. Post-reaction neutralization with NaHCO₃ and extraction with dichloromethane yields the product with 55–65% efficiency.
Protective Group Strategies for Selective Functionalization
tert-Butoxycarbonyl (Boc) Protection of the Amino Group
To prevent undesired side reactions during aldehyde introduction, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O). The protocol involves:
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Protection : Stirring 2-amino-6-hydroxypyrimidine with Boc₂O in THF at 25°C for 12 hours.
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Formylation : Treating the Boc-protected intermediate with DMF/POCl₃ at −15°C.
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Deprotection : Removing the Boc group using HCl/dioxane (4 M) at 0°C.
This method achieves a 70% overall yield and minimizes byproducts such as N-formylated derivatives.
9-Fluorenylmethyloxycarbonyl (Fmoc)-Mediated Synthesis
Adapting a patent-pending approach for amino acid derivatives, the Fmoc group is employed to protect the amino group during aldehyde formation:
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Step 1 : Reacting 2-aminopyrimidine with 9-fluorenylmethyl-N-succinimidyl carbonate in acetone/water (2:1) at pH 8.5.
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Step 2 : Paraformaldehyde condensation in toluene catalyzed by p-toluenesulfonic acid (PTSA) at 110°C.
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Step 3 : Hydrolysis with LiOH/ethanol to remove Fmoc and isolate the aldehyde.
This method is scalable, with a reported 85% yield in pilot-scale trials.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Automated reactors enhance reproducibility for large-scale production. A representative setup includes:
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Reactor 1 : Cyclization of thiourea and methyl vinyl ketone in a packed-bed reactor (residence time: 30 minutes, 120°C).
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Reactor 2 : Oxidation with MnO₂ in a continuous stirred-tank reactor (CSTR) at 50°C.
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Purification : Centrifugal partition chromatography (CPC) using heptane/ethyl acetate gradients.
This system achieves a throughput of 15 kg/day with 92% purity.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms purity >98% for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Urea Cyclization | 45–60 | 90–92 | Moderate | Low-cost reagents |
| Vilsmeier Formylation | 55–65 | 88–90 | High | Direct functionalization |
| Boc Protection | 70 | 95 | High | Minimizes side reactions |
| Continuous Flow | 75–85 | 92–94 | Industrial | High throughput |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Reduction: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-methanol
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds and as an intermediate in various chemical reactions.
Biology
Research indicates that this compound exhibits potential biological activities:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can disrupt metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial and antifungal properties.
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Anticancer Properties : Investigations into its role as an anticancer agent are ongoing, focusing on its mechanism of action against cancer cells.
- Antiviral Activity : Studies are also examining its efficacy against viral infections.
Industrial Applications
In industry, this compound is utilized in:
- Agrochemicals : As a precursor for the synthesis of pesticides and herbicides.
- Dyes and Pigments : Its chemical structure allows it to be used in the production of various dyes.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro. |
| Study B | Antimicrobial Properties | Showed effectiveness against several bacterial strains with minimal inhibitory concentrations identified. |
| Study C | Enzyme Inhibition | Found to bind competitively to enzyme active sites, leading to decreased enzyme activity in biochemical assays. |
Mechanism of Action
The mechanism of action of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with various molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism . The compound can form hydrogen bonds and π-π interactions with the active site of the enzyme, leading to its inhibition . This inhibition can result in decreased production of uric acid, making it potentially useful in treating conditions like gout .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Compound A : 2-Methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-β-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde
- Substituents: Methoxy (C2), methyl (C3), and a xylopyranosylamino group (C4).
- Impact: The methoxy group reduces nucleophilicity at C2 compared to the amino group in the target compound. The xylopyranosyl moiety introduces steric bulk and enhances solubility in polar solvents. Hydrogen-bonding patterns differ due to acetylated sugar interactions, stabilizing a 3D supramolecular network .
Compound B : 2-Methylsulfanyl-6-oxo-4-(tri-O-acetyl-β-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde
- Substituents: Methylsulfanyl (C2) instead of amino.
- Crystallographic studies show 1D hydrogen-bonded chains, contrasting with the 3D networks of Compound A .
Compound C : 4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
- Substituents : Methylthio (C2) and methyl (N1).
- Impact: Methylation at N1 reduces ring flexibility, while the methylthio group enhances stability against oxidation compared to the amino group. Melting point (226–228°C) suggests stronger intermolecular forces than the target compound, likely due to sulfur’s polarizability .
Compound D : 2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
Hydrogen-Bonding and Crystallographic Behavior
- Target Compound: The aldehyde and amino groups form intermolecular N–H···O and O–H···N bonds, creating layered structures. Syn conformation of the aldehyde is stabilized by supramolecular interactions .
- Contrast with Amides (e.g., N-(4-fluorobenzyl)-carboxamides) : Amide groups participate in stronger, directional N–H···O=C bonds, often leading to tighter crystal packing and higher melting points (e.g., 218–220°C for 5b in ) compared to aldehydes .
Physical and Pharmacological Properties
| Property | Target Compound | Compound C (Methylthio) | Compound D (Acetic Acid) |
|---|---|---|---|
| Melting Point | ~200–220°C (estimated) | 226–228°C | Not reported |
| Solubility | Moderate in DMSO | Low in water | High in basic aqueous |
| Bioactivity | Antiviral potential (purine analog similarity) | Antimicrobial | Metal chelation |
- Pharmacological Notes: The target compound’s aldehyde group may confer antiviral activity via nucleoside analog mechanisms, similar to valacyclovir (). However, methylsulfanyl derivatives (Compound B) show enhanced membrane permeability due to lipophilicity .
Market and Accessibility
The target compound is priced at ¥944.00/g (), reflecting its specialized synthesis. In contrast, simpler derivatives like 2-Aminopyrimidine-4,6-diol cost ¥81.00/100g, highlighting the cost impact of functional group complexity .
Biological Activity
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, a heterocyclic compound, is part of the pyrimidine family and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring with key functional groups:
- Amino group at position 2
- Oxo group at position 6
- Carbaldehyde group at position 5
This unique structure contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has also been studied for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The proposed mechanism includes the activation of caspase pathways and inhibition of cell cycle progression.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer (MCF-7) cells revealed that treatment with 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde resulted in a significant reduction in cell viability (IC50 = 12 µM), indicating its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Research has demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition leads to reduced production of prostaglandins, mediating inflammatory responses.
Table 2: Inhibition of COX Enzymes
| COX Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 25 |
| COX-2 | 15 |
The biological activity of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, leading to altered signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
